ethyl 4-[(2-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(2-hydroxyanilino)benzo[h]quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-2-27-22(26)17-13-23-20-15-8-4-3-7-14(15)11-12-16(20)21(17)24-18-9-5-6-10-19(18)25/h3-13,25H,2H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLHZCXNEMGUGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3O)C=CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Benzo Ring: The benzo ring can be introduced through a Friedländer synthesis, where 2-aminobenzophenone reacts with an aldehyde under acidic conditions.
Substitution with Hydroxyphenyl and Amino Groups: The hydroxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a hydroxyphenylamine reacts with the quinoline derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The amino and hydroxy groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Oxidation Products: Quinones and related derivatives.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Structure and Composition
The molecular structure of ethyl 4-[(2-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate features a quinoline core, which is known for its diverse biological activities. The compound has the following characteristics:
- Molecular Formula : C22H18N2O3
- Molecular Weight : 358.39 g/mol
- Canonical SMILES : CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3O)C=CC4=CC=CC=C42
These properties contribute to its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of quinoline compounds, including this compound, exhibit promising anticancer properties. The mechanism often involves the inhibition of key enzymes related to tumor growth, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).
Case Study: Inhibition of VEGFR-2
A study synthesized several quinoline derivatives, demonstrating that modifications at specific positions enhance binding affinity to VEGFR-2. This compound was shown to effectively inhibit cell proliferation in various cancer cell lines through targeted interactions with the receptor's active site .
Antimicrobial Properties
Quinoline derivatives have been recognized for their antimicrobial activities against a range of pathogens. This compound has been evaluated for its efficacy against bacterial strains, showing significant inhibitory effects.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Synthesis of New Derivatives
The compound serves as a precursor for synthesizing new derivatives with enhanced biological properties. Techniques such as the Gould-Jacobs reaction facilitate the production of various substituted quinoline derivatives that can be screened for improved pharmacological activities.
Synthesis Overview
The synthesis typically involves:
- Condensation of substituted anilines with diethyl ethoxymethylenemalonate.
- Cyclization to form the quinolone structure.
- Further functionalization to introduce desired substituents.
This synthetic pathway allows researchers to explore a library of compounds based on the quinoline scaffold .
Potential in Drug Development
Given its multifaceted biological activities, this compound is being investigated as a lead compound in drug development pipelines targeting various diseases, particularly cancers and infections resistant to conventional therapies.
Mechanism of Action
The mechanism of action of ethyl 4-[(2-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate involves its interaction with various molecular targets. The hydroxyphenyl and amino groups can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The quinoline core can intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Substituent Effects on Molecular Weight and Physicochemical Properties
Key Observations :
- The target compound has a lower molecular weight than analogs with bulky substituents (e.g., pyridinyl-pyrimidinyl groups in 2e ).
- Trifluoromethyl (CF₃) and cyano (CN) groups are common in bioactive quinolines due to their electron-withdrawing effects, which can modulate reactivity and binding interactions .
- Melting points are rarely reported, but analogs like 2e (208–211°C) suggest that extended aromatic systems increase crystallinity .
Comparison :
Structural-Activity Relationships :
- Hydroxyl Groups: The 2-hydroxyphenylamino group in the target compound may enhance hydrogen bonding with biological targets, improving selectivity .
- Trifluoromethyl : Present in both the target compound and analog 21c, this group is associated with improved pharmacokinetic profiles .
Biological Activity
Ethyl 4-[(2-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H18N2O3
- Molecular Weight : 358.4 g/mol
- Canonical SMILES : CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3O)C=CC4=CC=CC=C42
This structure features a quinoline core, which is known for its pharmacological relevance.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial properties. For instance, a study highlighted the effectiveness of benzoquinoline derivatives against various pathogens, including Candida albicans and Staphylococcus aureus. This compound has shown promising results in inhibiting these microorganisms.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Pathogen | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| BQS 3e | Candida albicans | 30 | Very Active |
| BQS 3f | Candida albicans | 28 | Very Active |
| BQS 3k | Staphylococcus aureus | 15 | Active |
The above table summarizes the inhibition zones observed in various studies, demonstrating that certain derivatives exhibit activity levels higher than standard treatments like nystatin.
Anticancer Activity
Recent studies have explored the potential of quinoline derivatives as anticancer agents. Specifically, compounds designed with a focus on inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2) have shown promise in targeting cancer cells. This compound may share similar mechanisms due to its structural characteristics.
Case Study: VEGFR-2 Inhibition
In a study focused on new quinoline derivatives, compounds were synthesized to target VEGFR-2 effectively. The results indicated that modifications in the quinoline structure could enhance binding affinity and biological effectiveness against cancer cells.
Anti-inflammatory Effects
Quinoline derivatives are also recognized for their anti-inflammatory properties. The biological activity of this compound could be attributed to its ability to inhibit key inflammatory pathways.
The proposed mechanism involves the modulation of cytokine production and inhibition of inflammatory mediators. This suggests potential therapeutic applications in treating inflammatory diseases.
Q & A
Q. What are the common synthetic routes for ethyl 4-[(2-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via Friedländer annulation , starting from amino-substituted aldehydes and β-keto esters. For example, bromobenzoquinoline derivatives are prepared by reacting amino aldehydes with ethyl acetoacetate in ethanol under basic conditions (K₂CO₃) at 70°C for ~25 hours . Key optimizations include:
- Temperature control : Higher temperatures (e.g., 70°C) accelerate cyclization but may increase side reactions.
- Solvent choice : Ethanol balances reactivity and solubility for intermediates.
- Purification : Flash chromatography or crystallization ensures high purity (85% yield reported for analogous compounds) .
Q. How is the molecular structure of this compound validated, and what crystallographic tools are employed?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. The software resolves hydrogen bonding patterns and π-π stacking interactions critical for stability. For example, related quinoline derivatives show intramolecular hydrogen bonds between hydroxyl and carbonyl groups, confirmed via SHELX-refined diffraction data .
Q. What preliminary biological screening methods are used to assess its pharmacological potential?
Initial screening involves:
- Enzyme inhibition assays : Testing against targets like topoisomerases or kinases using fluorescence-based assays (IC₅₀ values).
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀.
- Molecular docking : Preliminary docking with AutoDock Vina or Schrödinger Suite to predict binding affinities to biological targets (e.g., kinase ATP-binding pockets) .
Advanced Research Questions
Q. How do substituent modifications influence structure-activity relationships (SAR) in this compound?
Comparative studies on analogs reveal:
- Electron-withdrawing groups (e.g., trifluoromethyl at position 8) enhance metabolic stability but reduce solubility.
- Hydroxyl groups (e.g., 2-hydroxyphenyl) improve hydrogen-bonding interactions with enzymes, increasing potency .
- Methylamino vs. methoxy substitutions : Methylamino groups at position 4 enhance cellular permeability but may reduce target selectivity .
Q. How can crystallographic data resolve contradictions in reported biological activities?
Conflicting activity data (e.g., varying IC₅₀ values across studies) may arise from polymorphic forms or solvate differences. Single-crystal X-ray diffraction identifies:
- Conformational flexibility : Torsion angles affecting binding pocket compatibility.
- Hydration states : Water molecules in the lattice alter solubility and bioavailability.
For example, a study on ethyl 4-(4-fluorophenyl)quinoline derivatives showed a 10-fold potency difference between anhydrous and monohydrate forms .
Q. What strategies mitigate challenges in functionalizing the quinoline core?
Functionalization hurdles include steric hindrance at position 3 (carboxylate group) and regioselectivity. Effective approaches:
- Protecting groups : Temporarily block the hydroxyl group during amidation or alkylation.
- Transition-metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at position 6 or 8 .
- Microwave-assisted synthesis : Accelerates reactions like Friedländer annulation, reducing side products .
Q. How is computational chemistry integrated into mechanistic studies?
- MD simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories (AMBER or GROMACS).
- DFT calculations : Predict redox potentials for oxidation/reduction reactions (e.g., hydroxylation pathways) .
- ADMET prediction : SwissADME or ADMETlab2.0 models assess bioavailability and toxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
